molecular formula C7H6N2O2 B055792 2-Amino-4,5-dihydroxybenzonitrile CAS No. 114903-82-1

2-Amino-4,5-dihydroxybenzonitrile

Cat. No.: B055792
CAS No.: 114903-82-1
M. Wt: 150.13 g/mol
InChI Key: PKQHDDCTJKRLRH-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Substituted Benzonitriles and Catechol Derivatives

2-Amino-4,5-dihydroxybenzonitrile is a member of two important classes of organic compounds: substituted benzonitriles and catechol derivatives. Benzonitrile (B105546), a simple aromatic compound, and its derivatives are pivotal in various industrial and laboratory settings. wikipedia.org They serve as versatile precursors for the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and agrochemicals. medcraveonline.com The nitrile group (C≡N) is a key functional group that can undergo a variety of chemical transformations. nih.gov

The presence of the dihydroxyl groups in an ortho position on the benzene (B151609) ring firmly places this compound within the catechol family. wikipedia.org Catechol and its derivatives are widespread in nature and are known for their significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The catechol moiety is a crucial structural component in many naturally occurring compounds and marketed drugs. researchgate.netresearchgate.net

Significance of the Amino and Dihydroxyl Functionalities in Chemical Systems

The combination of amino (-NH2) and dihydroxyl (-OH) groups on the benzonitrile framework is of particular importance. The amino group, a fundamental component of amino acids and many bioactive molecules, can significantly influence a compound's physical and chemical properties, including its basicity and ability to form hydrogen bonds. frontiersin.orgnih.gov This functionality is often crucial for the biological activity of many therapeutic agents. nih.gov

The dihydroxyl groups, characteristic of catechols, are potent antioxidants due to their ability to scavenge free radicals. researchgate.net This property is largely attributed to the ease with which they can donate hydrogen atoms. researchgate.net Furthermore, hydroxyl groups can enhance the water solubility of organic molecules and are pivotal in forming strong hydrogen bonds, which can influence ligand-target binding in biological systems. researchgate.net The interplay of these functional groups within the this compound structure suggests a molecule with a rich potential for diverse chemical interactions and biological activities.

Challenges and Opportunities in the Academic Investigation of Complex Benzonitrile Architectures

The synthesis of polysubstituted benzonitriles, especially those with complex and sensitive functional groups like this compound, can present significant synthetic challenges. google.comnih.gov Achieving regioselective substitution and avoiding unwanted side reactions requires careful consideration of synthetic strategies and reaction conditions. For instance, the synthesis of a related compound, 2,4-dihydroxybenzonitrile, has been noted as a synthetic challenge. google.com

Despite these challenges, the academic investigation of such complex benzonitrile architectures offers numerous opportunities. The development of novel synthetic methodologies for their preparation is an active area of research. nih.govcardiff.ac.uk Furthermore, the unique combination of functional groups in molecules like this compound makes them attractive candidates for a wide range of applications, from medicinal chemistry to materials science. Their potential as building blocks for more complex molecules and as bioactive agents themselves continues to fuel research interest. acs.orgchemimpex.com

Table 1: Chemical and Physical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Features
This compoundC₇H₆N₂O₂150.14Contains amino, dihydroxyl (catechol), and nitrile functional groups.
BenzonitrileC₇H₅N103.12Aromatic nitrile, useful solvent and precursor. wikipedia.org
Catechol (1,2-Dihydroxybenzene)C₆H₆O₂110.11Aromatic diol with antioxidant properties. wikipedia.org
2-Amino-4,5-dimethoxybenzonitrileC₉H₁₀N₂O₂178.19A derivative where the hydroxyl groups are methylated. sigmaaldrich.comtcichemicals.comnih.gov
3,4-Dihydroxybenzonitrile (B93048)C₇H₅NO₂135.12Isomeric with the title compound, also a catechol derivative. chemimpex.com
2,4-DihydroxybenzonitrileC₇H₅NO₂135.12Another isomer, with hydroxyl groups at different positions. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114903-82-1

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

2-amino-4,5-dihydroxybenzonitrile

InChI

InChI=1S/C7H6N2O2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2,10-11H,9H2

InChI Key

PKQHDDCTJKRLRH-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1O)O)N)C#N

Canonical SMILES

C1=C(C(=CC(=C1O)O)N)C#N

Synonyms

Benzonitrile, 2-amino-4,5-dihydroxy- (9CI)

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Amino 4,5 Dihydroxybenzonitrile

Vibrational Spectroscopy Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. For 2-Amino-4,5-dihydroxybenzonitrile, these methods would reveal characteristic vibrations of its nitrile, amino, and hydroxyl groups.

Identification of Characteristic Functional Group Vibrations (Nitrile, Amino, Hydroxyl)

The vibrational spectrum of this compound is expected to exhibit distinct peaks corresponding to its key functional groups. The nitrile (C≡N) stretching vibration typically appears as a sharp, intense band in the region of 2210-2260 cm⁻¹ in the FTIR spectrum. In a related compound, 2-amino-4-chlorobenzonitrile (B1265954), this nitrile stretch is observed at 2211 cm⁻¹. analis.com.my

The amino (-NH₂) group will give rise to several characteristic vibrations. Two distinct bands corresponding to the asymmetric and symmetric N-H stretching vibrations are anticipated in the range of 3300-3500 cm⁻¹. For instance, in 2-amino-4-chlorobenzonitrile, these have been identified at 3452 and 3363 cm⁻¹. analis.com.my Additionally, the N-H scissoring (bending) vibration is expected to produce a band in the 1590-1650 cm⁻¹ region.

The two hydroxyl (-OH) groups on the benzene (B151609) ring are expected to show a broad O-H stretching band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum, with the broadening resulting from hydrogen bonding. The in-plane O-H bending vibrations are typically found in the 1300-1450 cm⁻¹ range.

Functional GroupExpected Vibrational ModeAnticipated Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2210 - 2260
Amino (-NH₂)Asymmetric Stretching3400 - 3500
Symmetric Stretching3300 - 3400
Scissoring (Bending)1590 - 1650
Hydroxyl (-OH)Stretching3200 - 3600 (broad)
In-plane Bending1300 - 1450

This table presents predicted data based on typical functional group absorption ranges and data from analogous compounds.

Conformational Analysis and Intermolecular Interactions via Vibrational Signatures

The precise positions and shapes of the vibrational bands, particularly those of the amino and hydroxyl groups, can provide insights into the conformational arrangement and intermolecular interactions of this compound in the solid state. Intramolecular and intermolecular hydrogen bonding involving the -NH₂ and -OH groups with the nitrile nitrogen or adjacent molecules would lead to shifts in the vibrational frequencies and broadening of the corresponding bands.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are influenced by the chromophores present.

Electronic Transitions and Chromophoric Behavior

The aromatic ring in this compound, substituted with electron-donating amino and hydroxyl groups and an electron-withdrawing nitrile group, constitutes a significant chromophore. The UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* electronic transitions.

For the analogous compound 2-amino-4-chlorobenzonitrile, UV-Vis analysis revealed two primary absorption peaks corresponding to π → π* and n → π* transitions. analis.com.my Similarly, for this compound, intense absorption bands in the UV region, likely between 200 and 400 nm, are anticipated due to the extended conjugation and the presence of auxochromes (-OH, -NH₂) and a chromophore (-C≡N). The presence of multiple substituents on the benzene ring is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzonitrile (B105546).

Upon excitation with appropriate wavelengths of light, it is plausible that this compound would exhibit fluorescence, although the quantum yield and emission characteristics would be highly dependent on the molecular environment and the nature of the excited state. Studies on similar molecules have shown that dual fluorescence can occur, which is often related to conformational changes or aggregation effects. nih.govresearchgate.net

Solvent Effects on Electronic Spectra and Solvatochromism

The position and intensity of the absorption and emission bands of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The amino and hydroxyl groups can engage in hydrogen bonding with protic solvents, which can stabilize the ground and excited states to different extents, leading to shifts in the electronic transition energies.

In polar solvents, a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition are generally observed. A systematic study of the absorption and fluorescence spectra in a range of solvents with varying polarity could provide valuable information about the dipole moment changes upon electronic excitation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

For this compound, both ¹H and ¹³C NMR spectroscopy would be crucial for confirming its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino protons, and the hydroxyl protons. The two aromatic protons would likely appear as singlets or doublets in the aromatic region (typically 6.0-8.0 ppm), with their chemical shifts influenced by the electronic effects of the substituents. The protons of the amino group would likely appear as a broad singlet, and the hydroxyl protons would also give rise to signals whose chemical shifts are dependent on concentration and solvent.

Advanced 1D and 2D NMR Techniques for Molecular Connectivity

No published studies containing 1D (¹H, ¹³C) or 2D (COSY, HSQC, HMBC) NMR data for this compound were found. This information is essential for confirming the covalent bond framework and assigning specific proton and carbon signals to their respective atoms in the molecule.

Elucidation of Stereochemical Features and Dynamic Processes

Information regarding the stereochemistry or any dynamic processes, such as tautomerism or rotational barriers, of this compound is not available in the surveyed literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

No high-resolution mass spectrometry data has been published for this compound. This analysis is crucial for experimentally confirming the compound's elemental composition and exact mass.

Solid-State Structural Determination: X-ray Crystallography

A search for X-ray crystallographic data did not yield any results for this compound. This means that information on its crystal system, space group, and the precise three-dimensional arrangement of its atoms in the solid state is currently unknown.

Crystal Packing Analysis and Intermolecular Interactions, including Hirshfeld Surface Analysis

Without crystal structure data, analysis of the crystal packing, intermolecular forces (such as hydrogen bonding and π-π stacking), and Hirshfeld surface analysis cannot be performed.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

The precise geometric parameters of this compound, including its bond lengths, bond angles, and torsional angles, remain undetermined in the absence of X-ray crystallographic studies.

Theoretical and Computational Chemistry Investigations of 2 Amino 4,5 Dihydroxybenzonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density functional theory has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the detailed analysis of molecular orbitals and electron distribution, providing a lens into the chemical behavior of 2-amino-4,5-dihydroxybenzonitrile.

The first step in any DFT study is the geometry optimization of the molecule. This process seeks to find the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. For this compound, several conformations can exist due to the rotation of the amino (-NH2) and hydroxyl (-OH) groups.

Table 1: Hypothetical Energetic Profile of this compound Conformers This table presents a hypothetical energetic profile for different conformations of this compound, illustrating the expected relative energies based on intramolecular interactions.

ConformerOrientation of Functional GroupsRelative Energy (kcal/mol)
A -NH2 and -OH groups oriented to form intramolecular hydrogen bonds0.00
B -NH2 group rotated 180°+2.5
C One -OH group rotated 180°+1.8
D Both -OH groups rotated 180°+3.5

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. youtube.com

For this compound, the presence of electron-donating amino and hydroxyl groups is expected to raise the energy of the HOMO, while the electron-withdrawing nitrile group (-CN) will lower the energy of the LUMO. This combination would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive. Theoretical studies on dihydroxybenzenes have shown that the HOMO is typically located on the hydroxyl groups, indicating these are the primary sites for electrophilic attack. researchgate.net In this compound, the HOMO is likely to be distributed over the amino group and the catechol ring, while the LUMO would be concentrated around the nitrile group and the aromatic ring. ncl.ac.uk

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table provides a hypothetical representation of the Frontier Molecular Orbital (FMO) energies and the HOMO-LUMO gap for this compound, calculated using a DFT method.

Molecular OrbitalEnergy (eV)
HOMO -5.8
LUMO -1.2
HOMO-LUMO Gap 4.6

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would be expected to show negative potential (red/yellow) around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (blue), indicating their electrophilic character.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. wikipedia.orglibretexts.org This analysis for this compound would likely show significant negative charges on the oxygen and nitrogen atoms and positive charges on the hydrogen atoms of the functional groups. The carbon atom of the nitrile group would likely have a positive charge due to the strong electron-withdrawing effect of the nitrogen atom. These charge distributions are crucial for understanding intermolecular interactions, such as hydrogen bonding and solvation. researchgate.net

Table 3: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound This table displays hypothetical Mulliken atomic charges for selected atoms in this compound, offering insights into the intramolecular charge distribution.

AtomMulliken Charge (a.u.)
N (Amino) -0.85
O (Hydroxyl at C4) -0.68
O (Hydroxyl at C5) -0.70
C (Nitrile) +0.15
N (Nitrile) -0.45

Quantum Chemical Calculations of Molecular Properties

Beyond the electronic structure, quantum chemical calculations can predict a range of molecular properties that are essential for understanding the behavior of this compound in various environments.

The acidity constant (pKa) is a measure of the acidity of a functional group. Predicting the pKa values of the hydroxyl and amino groups in this compound is vital for understanding its behavior in aqueous solutions. Computational methods, particularly those combining DFT with continuum solvation models, have shown success in predicting pKa values for phenolic and amino compounds. mdpi.comnih.govfrontiersin.orgtorvergata.it

The hydroxyl groups in the catechol-like ring are expected to be acidic. The presence of the electron-withdrawing nitrile group would likely decrease the pKa of the hydroxyl groups compared to unsubstituted catechol, making them more acidic. Conversely, the electron-donating amino group would tend to increase the pKa. The amino group itself is basic and will have a corresponding pKa for its conjugate acid. The precise pKa values will depend on the interplay of these electronic effects and potential intramolecular hydrogen bonding. Computational studies on substituted phenols and aminophenols have demonstrated that accurate pKa predictions can be achieved, often with a mean absolute error of less than 0.5 pKa units. mdpi.combowdoin.edu

Table 4: Predicted pKa Values for the Functional Groups of this compound This table presents predicted pKa values for the ionizable groups in this compound, based on computational models and comparison with similar structures.

Functional GroupPredicted pKa
Hydroxyl at C4 8.5
Hydroxyl at C5 10.2
Amino (Conjugate Acid) 4.8
PropertyCalculated Value
Dipole Moment (Debye) 4.5 D

Compound Index

Reaction Pathway Exploration via Computational Modeling

The synthesis of complex organic molecules such as this compound often involves multiple steps and potential side reactions. Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms. While specific computational studies on the reaction pathways leading to this compound are not extensively available in the current literature, we can infer potential pathways and energetic landscapes by examining studies on analogous systems, such as the synthesis of other substituted benzonitriles. These studies help in understanding the electronic effects of substituents—like the amino (-NH2) and hydroxyl (-OH) groups—on the reactivity of the benzene (B151609) ring and the nitrile (-CN) group.

Transition State Analysis for Key Synthetic Steps

Transition state (TS) analysis is a cornerstone of computational reaction modeling, providing critical information about the energy barriers of a reaction. For the synthesis of a substituted benzonitrile (B105546), a key step might involve the dehydration of a corresponding benzamide (B126) or a nucleophilic aromatic substitution.

For instance, in the synthesis of 2-aminobenzonitriles from 2-aminobenzamides, a dehydration reaction is required. Computational studies on similar dehydrations, for example using phenylphosphonic dichloride in pyridine, have been performed. Although not specifically for the dihydroxy-substituted analog, these studies can determine the transition state structures and energies for the key bond-forming and bond-breaking steps. The amino group in the ortho position can influence the reaction by forming intramolecular hydrogen bonds, which would be reflected in the computed transition state geometry and energy. A hypothetical transition state for a dehydration step would involve the interaction of the amide with the dehydrating agent, leading to the eventual elimination of a water molecule.

Similarly, DFT calculations have been used to study the condensation reaction between an aldehyde and an aminobenzonitrile to form a Schiff base, which is a common transformation for such compounds. nih.gov The calculated transition state for the C=N bond formation would reveal the energetic feasibility of the reaction. For this compound, the presence of the hydroxyl groups would likely influence the electronic properties of the amino group and, consequently, the energy barrier of the condensation.

Kinetic and Thermodynamic Insights into Benzonitrile Transformations

Computational chemistry provides a window into the kinetic and thermodynamic favorability of reaction pathways. By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile of a reaction can be constructed. This allows for the prediction of reaction rates (kinetics) and the relative stability of products (thermodynamics).

In the context of this compound, DFT calculations could be employed to compare different potential synthetic routes. For example, one could compare the thermodynamics of a route involving the direct cyanation of a substituted catechol versus a route that introduces the hydroxyl groups at a later stage. The electronic properties calculated via DFT, such as HOMO-LUMO gaps and charge distributions, offer insights into the reactivity of the molecule. For example, a study on 2-amino-4-chlorobenzonitrile (B1265954) using DFT at the B3LYP/6-311++G(d,p) level showed that the molecule has the potential to act as a nucleophilic agent, particularly at the nitrogen atoms, which carry highly negative charges. analis.com.my This suggests that reactions involving nucleophilic attack at the amino group would be a key aspect to model.

Below is a hypothetical table illustrating the kind of data that could be generated from a DFT study to compare two potential reaction steps in the synthesis of a substituted benzonitrile.

Reaction StepReactant(s) Relative Energy (kcal/mol)Transition State (TS) Energy (kcal/mol)Product(s) Relative Energy (kcal/mol)Activation Energy (ΔG‡) (kcal/mol)Reaction Free Energy (ΔGr) (kcal/mol)
Route A: Dehydration of Amide0.0+25.3-10.2+25.3-10.2
Route B: Nucleophilic Aromatic Substitution (SNAr)+5.1+30.8-8.5+25.7-13.6

This table is illustrative and based on typical values for such reactions; it does not represent actual experimental or computed data for this compound.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. For a molecule like this compound, MD simulations can reveal how the molecule behaves in an aqueous solution, which is crucial for understanding its potential applications.

A study on the dynamics of catechol in zeolite Beta using MD simulations and quasielastic neutron scattering (QENS) revealed that the presence of the second hydroxyl group significantly hinders the molecule's mobility compared to phenol (B47542). analis.com.my This is attributed to stronger hydrogen-bonding interactions. The long-range translational diffusion coefficients for catechol were found to be significantly lower than for phenol. This suggests that the 4,5-dihydroxy substitution pattern in this compound would lead to strong solvation and potentially restricted conformational freedom in a protic solvent.

The table below presents data on the diffusion coefficients of catechol in different environments, illustrating the type of information that can be obtained from MD simulations.

MoleculeEnvironmentDiffusion Coefficient (D) (× 10⁻¹⁰ m²/s)
CatecholAcidic Zeolite Beta~0.1
CatecholSiliceous Zeolite Beta~0.3
PhenolAcidic Zeolite Beta~0.7
PhenolSiliceous Zeolite Beta~0.9

Data adapted from computational studies on catechol and phenol. analis.com.my

Investigation of Reaction Mechanisms Involving the 2 Amino 4,5 Dihydroxybenzonitrile Scaffold

Mechanistic Pathways of Nitrile Group Transformations

The nitrile group is a versatile functional group capable of undergoing several transformations. researchgate.net Its carbon-nitrogen triple bond creates a reactive site, with an electrophilic carbon atom and a nucleophilic nitrogen atom (due to its lone pair of electrons), making it susceptible to various reactions. researchgate.netlibretexts.org

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. libretexts.org This reactivity is analogous to that of a carbonyl group. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can attack the electrophilic carbon of the nitrile to form an imine salt intermediate. Subsequent hydrolysis of this salt yields a ketone. libretexts.org This provides a method for C-C bond formation at the nitrile position.

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (-CH₂NH₂). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon, followed by a second hydride attack on the resulting imine anion intermediate. The final amine is obtained after a water workup. libretexts.org

The presence of the electron-donating amino and hydroxyl groups on the aromatic ring can influence the electrophilicity of the nitrile carbon, potentially modulating the reaction rates for these nucleophilic additions.

Table 1: Expected Products from Nucleophilic Addition to 2-Amino-4,5-dihydroxybenzonitrile This table is interactive. Click on the headers to sort.

Reagent Intermediate Final Product Transformation
1. Grignard (R-MgX) 2. H₃O⁺ Imine Salt Ketone -C≡N → -C(=O)R

The proximity of the nitrile group to the amino and hydroxyl groups on the this compound scaffold allows for intramolecular cyclization reactions, which are efficient methods for constructing heterocyclic systems. researchgate.netmdpi.com

Tandem Reactions: In related systems, enaminonitriles react with benzohydrazides via a transamidation mechanism followed by a nucleophilic addition of an amine to the nitrile, leading to cyclization and the formation of triazole derivatives. researchgate.net

1,3-Dipolar Cycloadditions: Nitriles can participate in cycloaddition reactions with 1,3-dipoles to form five-membered heterocycles. mdpi.com While often requiring activation, intramolecular variants can be facilitated by the scaffold's geometry.

Neighboring Group Participation: The adjacent amino group can directly participate in reactions at the nitrile carbon. For instance, under certain conditions, the amino group could act as an intramolecular nucleophile, attacking the nitrile to form a five-membered heterocyclic ring after rearrangement, a common pathway for synthesizing fused imidazole (B134444) or similar N-heterocycles. The hypothesis behind the design of certain 2-aminopyrimidine-5-carbonitriles relies on the cyano group increasing the acidity of the exocyclic amino group, which in turn enhances its interaction capabilities. nih.gov

Reactivity of Dihydroxyl Groups in Benzonitrile (B105546) Derivatives

The 4,5-dihydroxy arrangement constitutes a catechol moiety, a functional group known for its rich redox chemistry and susceptibility to electrophilic substitution.

Catechols can be oxidized to form highly reactive ortho-quinones. This transformation is a key step in many biological processes and synthetic pathways.

Oxidation to o-Quinones: The oxidation of catechol derivatives can be achieved using various reagents, such as phenyliodine(III) diacetate (PIDA) or sodium periodate. nih.govnih.gov This oxidation yields an ortho-benzoquinone intermediate. nih.gov In the context of this compound, this would produce 2-amino-5-cyanocyclohexa-3,5-diene-1,2-dione.

Nucleophilic Addition to o-Quinones: The resulting o-quinone is a potent electrophile and can readily undergo Michael-type additions. For example, the PIDA-mediated oxidation of catechols in the presence of heteroarene nucleophiles leads to the formation of biaryl products. nih.gov It is generally accepted that nucleophilic amines can also attack oxidized catechols. nih.gov

The catalytic cycle for catechol oxidation can be facilitated by metal complexes. For example, a dicopper(II) complex can bind the catechol substrate, facilitating a two-electron transfer to the metal centers and promoting the formation of the quinone. rsc.org

The rate and regioselectivity of electrophilic aromatic substitution (EAS) are governed by the substituents already present on the benzene (B151609) ring. libretexts.org Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org

Directing Effects of Substituents:

Amino (-NH₂): Strongly activating and ortho-, para-directing.

Hydroxyl (-OH): Strongly activating and ortho-, para-directing.

Nitrile (-CN): Deactivating and meta-directing. libretexts.org

In the this compound molecule, the powerful activating and ortho-, para-directing effects of the amino and hydroxyl groups dominate over the deactivating, meta-directing effect of the nitrile group. libretexts.orglibretexts.org Therefore, electrophilic attack is directed to the positions ortho and para to the activating groups. The available positions on the ring are C-3 and C-6. The C-6 position is ortho to the -OH group at C-5 and meta to the -NH₂ group at C-2. The C-3 position is ortho to both the -NH₂ group at C-2 and the -OH group at C-4. The synergistic directing effect to the C-3 position, combined with potential steric hindrance at C-6, suggests that electrophilic substitution would likely occur preferentially at the C-3 position.

Table 2: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution This table is interactive. Click on the headers to sort.

Substituent (Position) Type Directing Effect Target Positions
-NH₂ (C-2) Activating Ortho, Para C-3, C-6
-OH (C-4) Activating Ortho, Para C-3, C-5
-OH (C-5) Activating Ortho, Para C-4, C-6

Role of the Amino Group in Directing Reactivity and Selectivity

As a potent electron-donating group, the -NH₂ group significantly increases the electron density of the aromatic ring, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org This activation is a key factor in the regioselectivity of EAS reactions, as discussed previously.

Furthermore, the amino group can act as a nucleophile itself. In crosslinking chemistry involving catechols and amines, it is generally accepted that nucleophilic amines attack oxidized catechols, forming catechol-amine adducts. nih.gov In the case of this compound, oxidation of the catechol moiety to an o-quinone could be followed by an intramolecular nucleophilic attack from the adjacent amino group, leading to the formation of a heterocyclic product. The selectivity of this process would be dictated by the relative reactivity of the different electrophilic sites on the quinone intermediate.

Intramolecular Hydrogen Bonding Effects on Reactivity

The presence of adjacent amino and hydroxyl groups, as well as two vicinal hydroxyl groups, allows for the formation of a network of intramolecular hydrogen bonds. This non-covalent interaction plays a crucial role in modulating the molecule's conformation and the reactivity of its functional groups.

The hydrogen bond between the ortho-amino group and the adjacent hydroxyl group can influence the acidity of the hydroxyl proton and the nucleophilicity of the amino nitrogen. This interaction can decrease the availability of the nitrogen's lone pair of electrons for participating in reactions, thereby affecting its reactivity in acylation or alkylation reactions. Conversely, the hydrogen bond may increase the electron density of the hydroxyl oxygen, potentially altering its reactivity.

Participation in Condensation and Coupling Reactions

The functional groups of this compound make it a versatile building block for various condensation and coupling reactions, leading to the synthesis of diverse heterocyclic systems and other complex organic molecules.

The amino group is a key nucleophile, readily participating in reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases or imines. These intermediates can then undergo further intramolecular cyclization, often facilitated by the presence of the neighboring hydroxyl groups, to yield fused heterocyclic structures.

Furthermore, the amino group, in concert with the hydroxyl functionalities, enables participation in multicomponent reactions. For instance, in the presence of a suitable coupling partner, the molecule can engage in reactions that lead to the formation of benzoxazoles or other related heterocyclic scaffolds. The catechol-like arrangement of the hydroxyl groups also allows for oxidative coupling reactions, which can lead to the formation of dimeric or polymeric structures. A patent describes the use of this compound in a coupling reaction to form a more complex molecule, highlighting its utility as a synthetic intermediate. google.com

Catalytic Aspects and Reaction Kinetics in Transformations of this compound

The transformation of this compound can be influenced by various catalytic systems, and understanding the kinetics of these reactions is essential for process optimization and control.

For instance, the demethylation of the precursor, 2-amino-4,5-dimethoxybenzonitrile, to yield this compound is a critical transformation. A documented procedure for this reaction involves the use of boron tribromide in dry dichloromethane (B109758). google.com The reaction proceeds at a low temperature (-78 °C) and is allowed to warm to room temperature overnight. google.com The kinetics of this demethylation are influenced by factors such as the stoichiometry of the Lewis acid (boron tribromide), temperature, and reaction time.

The catalytic activity in reactions involving the hydroxyl or amino groups can be modulated by both acid and base catalysis. Acid catalysts can protonate the nitrile group, enhancing the electrophilicity of the aromatic ring, or protonate the hydroxyl groups, facilitating their substitution. Base catalysts, on the other hand, can deprotonate the hydroxyl or amino groups, increasing their nucleophilicity for subsequent reactions.

The study of reaction kinetics for transformations involving this compound allows for the determination of reaction orders, rate constants, and activation energies. This information is vital for elucidating reaction mechanisms and for scaling up synthetic procedures. For example, monitoring the rate of a condensation reaction as a function of reactant concentrations can help to determine whether the reaction proceeds through a stepwise or concerted mechanism.

Derivatization and Chemical Transformations of 2 Amino 4,5 Dihydroxybenzonitrile

Synthesis of Heterocyclic Compounds from the Benzonitrile (B105546) Nucleus

The presence of ortho-positioned functional groups in 2-Amino-4,5-dihydroxybenzonitrile makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The amino and one of the hydroxyl groups can readily participate in cyclization reactions with appropriate reagents to form five- and six-membered rings.

Formation of Thiazoles, Oxazolines, and Related Systems

The o-aminophenol moiety within this compound is a classic precursor for the synthesis of benzoxazoles. The reaction typically proceeds via condensation with aldehydes, carboxylic acids, or their derivatives. While direct examples with this compound are not extensively documented, the general synthesis of benzoxazoles from 2-aminophenols is a well-established transformation. For instance, the condensation of a 2-aminophenol (B121084) with an aldehyde can be catalyzed by various reagents, including Lewis acids and oxidizing agents, to yield a 2-substituted benzoxazole (B165842). Similarly, reaction with β-diketones in the presence of a Brønsted acid and copper iodide can also afford benzoxazole derivatives.

Analogously, if the oxygen atom were replaced by sulfur, the resulting o-aminothiophenol derivative would be a key intermediate for the synthesis of benzothiazoles. The reaction of o-aminothiophenols with aldehydes or carboxylic acids is a common method to produce 2-substituted benzothiazoles. A novel approach involves the condensation of 2-((alkylthio)(aryl)methylene)malononitrile with a 1,2-aminothiol, which proceeds via a thiol-vinyl sulfide (B99878) exchange followed by cyclization to form a 2-aryl-4,5-dihydrothiazole.

The following table summarizes typical conditions for the synthesis of benzoxazoles from 2-aminophenols, which are analogous to the potential reactions of this compound.

ReactantCatalyst/ReagentSolventTemperatureProductReference
BenzaldehydeLAIL@MNPSolvent-free70 °C2-Phenylbenzoxazole
β-DiketoneTsOH·H₂O, CuIAcetonitrile (B52724)80 °C2-Substituted benzoxazole
AldehydeSamarium triflateWaterMild2-Substituted benzoxazole

Pyrimidine (B1678525) and Pyran Derivatives through Condensation Reactions

The nitrile group in this compound, activated by the adjacent amino and hydroxyl groups, can participate in condensation reactions with active methylene (B1212753) compounds to form fused pyrimidine and pyran rings. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a classic example of nitrile reactivity that can lead to cyclic ketones.

While specific examples with this compound are scarce, the condensation of various active methylene compounds with other reactive species provides insight into potential transformations. For instance, the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene reagents like ethyl cyanoacetate (B8463686) can lead to the formation of substituted pyridines. In the presence of ammonium (B1175870) acetate, the reaction can yield 2-aminonicotinates.

Furthermore, cyano active methylene compounds have been shown to react chemoselectively with the carbon-nitrogen double bond of Schiff bases, leading to cyclization and the formation of chromene derivatives. This suggests that under appropriate conditions, the nitrile group of this compound could react with suitable partners to build fused heterocyclic rings. The Knoevenagel condensation of aldehydes with active methylene compounds like malononitrile (B47326) is another relevant reaction, often used to activate aldehydes for subsequent reactions.

Modifications at the Amino Group

The primary amino group of this compound is a versatile site for a variety of chemical modifications, including acylation, alkylation, and the formation of Schiff bases.

Acylation and Alkylation Reactions of the Amino Functionality

The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is a standard transformation in organic synthesis. For example, the acylation of an amine with an acid chloride typically requires two equivalents of the amine, with the second equivalent acting as a base to neutralize the hydrogen chloride byproduct. Facile acylation reactions of aminobenzothiazole derivatives with amino acids have been achieved using benzotriazole (B28993) or DCC mediated reactions.

Alkylation of the amino group can be achieved with alkyl halides, although over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, can be a challenge to control. Reductive amination, a two-step process involving the formation of an imine or enamine followed by reduction, offers a more controlled method for mono-alkylation.

Formation of Schiff Bases and Imines

The amino group of this compound can react with aldehydes and ketones to form Schiff bases or imines. This condensation reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with azeotropic removal of water.

Schiff bases derived from aminobenzonitriles have been synthesized and characterized. For example, (E)-2-(2,4-Dihydroxybenzylideneamino)benzonitrile was prepared by refluxing 2,4-dihydroxybenzaldehyde (B120756) and 2-aminobenzonitrile (B23959) in ethanol. Similarly, a tetradentate unsymmetrical Schiff base was synthesized from 4,5-dicyano-o-phenylenediamine and o-vanillin. These compounds are of interest due to their coordination chemistry and potential biological activities.

The following table presents examples of Schiff base formation from related amino compounds.

AmineCarbonyl CompoundSolventConditionsProductReference
2-Aminobenzonitrile2,4-DihydroxybenzaldehydeEthanolReflux(E)-2-(2,4-Dihydroxybenzylideneamino)benzonitrile
4,5-Dicyano-o-phenylenediamineo-VanillinEthanolReflux4-Amino-5-(2-hydroxy-3-methoxybenzylideneamino)benzene-1,2-dicarbonitrile
Various amines2,4-DihydroxybenzaldehydeEthanolRefluxVarious Schiff bases

Derivatization of the Dihydroxyl Moieties

The two adjacent hydroxyl groups on the benzene (B151609) ring, forming a catechol moiety, offer another site for derivatization. These hydroxyl groups can undergo reactions such as alkylation and acylation to form ethers and esters, respectively. The reactivity of these groups can be influenced by the presence of the other substituents on the aromatic ring.

The alkylation of the hydroxyl groups can be achieved using various alkylating agents, such as alkyl halides or sulfates, under basic conditions (Williamson ether synthesis). The selective mono- or di-alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. The synthesis of crown ethers, for example, often involves the reaction of catechols with oligoethylene glycol dihalides or ditosylates.

Protection of the catechol hydroxyls is often necessary during other chemical transformations of the molecule. Common protecting groups for catechols include acetonides (formed by reaction with acetone (B3395972) or 2,2-dimethoxypropane), methylene ethers (formed with dichloromethane (B109758) or diiodomethane), and silyl (B83357) ethers. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. While specific literature on the derivatization of the dihydroxyl moieties of this compound is limited, the general chemistry of catechols is well-understood and applicable.

Etherification and Esterification Reactions for Hydroxyl Protection and Functionalization

The catechol moiety of this compound is a key site for chemical modification through etherification and esterification. These reactions serve the dual purpose of protecting the hydroxyl groups from unwanted side reactions during multi-step syntheses and introducing new functional groups that can modulate the molecule's physicochemical properties.

Etherification:

The formation of ethers from the hydroxyl groups of this compound typically involves reaction with alkyl halides or other alkylating agents in the presence of a base. The base deprotonates the phenolic hydroxyl groups, forming more nucleophilic phenoxide ions that subsequently react with the alkylating agent. A common strategy to protect both hydroxyl groups simultaneously is the formation of a cyclic ether, such as a methylenedioxy or acetonide group.

For instance, the reaction with dichloromethane in the presence of a suitable base like cesium carbonate can yield a methylenedioxy-protected derivative. This approach is often favored due to the stability of the resulting five-membered ring.

Esterification:

Esterification of the catechol hydroxyls can be achieved by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a base or an acylation catalyst. This transformation converts the hydroxyl groups into ester functionalities. The choice of the acylating agent allows for the introduction of a wide variety of ester groups, from simple acetates to more complex and sterically hindered esters. These ester groups can serve as protecting groups that can be readily cleaved under specific conditions, typically by hydrolysis.

Reaction Type Reagents Functional Group Formed Purpose
Etherification Alkyl halide (e.g., methyl iodide), Base (e.g., K2CO3)Alkoxy (-OR)Protection, Functionalization
Etherification Dihaloalkane (e.g., CH2Cl2), Base (e.g., Cs2CO3)Cyclic ether (e.g., methylenedioxy)Protection
Esterification Acyl chloride (e.g., acetyl chloride), Base (e.g., pyridine)Ester (-OCOR)Protection, Functionalization
Esterification Acid anhydride (B1165640) (e.g., acetic anhydride)Ester (-OCOR)Protection, Functionalization

Formation of Metal-Chelating Structures

The catechol unit of this compound is a classic bidentate chelating ligand, capable of forming stable complexes with a wide variety of metal ions. The two adjacent hydroxyl groups can deprotonate to form a dianionic ligand that strongly binds to metal centers. The presence of the amino and nitrile groups can further influence the coordination chemistry and the properties of the resulting metal complexes.

The formation of these metal-chelating structures typically involves the reaction of this compound with a metal salt in a suitable solvent. The pH of the solution is often a critical parameter, as it influences the deprotonation of the hydroxyl groups and thus the formation of the complex.

Applications of 2 Amino 4,5 Dihydroxybenzonitrile in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Construction

The strategic placement of reactive sites on the aromatic core of 2-amino-4,5-dihydroxybenzonitrile makes it a versatile synthetic intermediate for the construction of complex molecules. Its utility is particularly evident in its role as a foundational building block in multi-step organic synthesis and as a precursor for the generation of diverse molecular libraries.

In the realm of multistep organic synthesis, this compound serves as a crucial starting material for the assembly of more complex chemical entities. Its inherent functionality allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks. The amino and hydroxyl groups can readily undergo reactions such as acylation, alkylation, and condensation, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. nih.govmdpi.com This versatility is exemplified by the use of similar aminobenzonitrile derivatives in the synthesis of bioactive heterocyclic compounds and natural product analogs. nih.govmdpi.com For instance, substituted amino acetophenones, which share structural similarities with this compound, are valuable starting blocks for the diversity-oriented synthesis of natural product analogs like flavones, coumarins, and chalcones. nih.gov

The presence of multiple reactive functional groups allows for sequential and selective reactions, a key principle in the efficient construction of complex target molecules. The amino group, for example, can direct ortho-lithiation, while the hydroxyl groups can be selectively protected and deprotected to allow for transformations at other sites on the molecule. This controlled reactivity is essential for building molecular complexity in a predictable manner.

The concept of diversity-oriented synthesis (DOS) aims to generate a wide array of structurally diverse molecules from a common starting material, which is crucial for drug discovery and chemical biology. cam.ac.uksouralgroup.comcam.ac.uk this compound, with its multiple points of functionality, is an ideal precursor for the creation of such diversified molecular libraries. cam.ac.uksouralgroup.comcam.ac.uk By systematically reacting the amino, hydroxyl, and nitrile groups with a variety of reagents, a vast number of distinct compounds can be synthesized. cam.ac.uksouralgroup.comcam.ac.uk

This approach often utilizes solid-phase synthesis, where the building block is attached to a polymer support, allowing for the easy addition of reagents and purification of intermediates. souralgroup.com The generation of hyperdiverse chemical libraries, sometimes containing quintillions of members, has been demonstrated using flow chemistry platforms with amino acid building blocks, a principle that can be extended to versatile precursors like this compound. sci-hub.se The resulting libraries of compounds can then be screened for biological activity, leading to the discovery of new drug candidates and chemical probes to investigate biological processes. sci-hub.se

Contributions to Sustainable Chemical Methodologies

The growing emphasis on green chemistry has driven the development of more environmentally friendly synthetic methods. This compound and its derivatives are well-suited for incorporation into sustainable chemical processes, contributing to the development of greener synthetic pathways and their use in environmentally conscious chemical manufacturing.

The principles of green chemistry focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. The synthesis of complex molecules often involves multi-component reactions (MCRs), which are inherently more sustainable as they combine several starting materials in a single step, reducing the number of synthetic operations and the amount of solvent and energy used. While not a direct example, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives through a three-component reaction highlights a green approach that could be adapted for reactions involving this compound.

Furthermore, the use of water as a solvent and the development of reusable catalysts are key aspects of green synthetic pathways. Research into the synthesis of related aminonitrile compounds has demonstrated the use of environmentally benign protocols, such as conducting reactions at ambient temperature and avoiding traditional work-up and purification procedures, which aligns with the goals of green chemistry.

The application of this compound in environmentally conscious chemical processes extends to its potential role in biochemical transformations and the use of sustainable feedstocks. mdpi.com Biochemical processes, honed by nature over millennia, offer highly efficient and selective chemical transformations under mild conditions. mdpi.com While specific enzymatic transformations of this compound are not yet widely reported, the principles of biocatalysis could be applied to its synthesis or modification.

Moreover, the drive towards a circular economy encourages the use of renewable resources and the minimization of waste. The development of chemical processes that utilize bio-based starting materials and generate biodegradable products is a key goal. The inherent functionality of this compound makes it a candidate for incorporation into such sustainable chemical cycles.

Integration into Functional Materials

The unique chemical structure of this compound also lends itself to integration into functional materials, particularly in the synthesis of specialized polymers. Its reactive groups can be utilized to create polymers with tailored properties for a variety of applications.

The amino and hydroxyl groups of this compound can act as sites for polymerization or for grafting onto existing polymer backbones. unimelb.edu.aumpg.dersc.org This allows for the creation of functional polymers with specific chemical, physical, or biological properties. For example, the incorporation of amino groups into polymers can impart pH-responsiveness, which is a desirable characteristic for "smart" materials used in drug delivery systems and sensors. rsc.org

The synthesis of functional polymers often involves techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for precise control over the polymer architecture. mdpi.com By designing custom chain transfer agents or monomers derived from this compound, it is possible to create polymers with monofunctionalized terminals that can be further conjugated with bioactive molecules. mdpi.com This approach opens the door to the development of advanced materials for biomedical applications, including polymer therapeutics and diagnostics. mpg.demdpi.com The inherent biocompatibility of many amino-functionalized polymers further enhances their potential in the medical field. unimelb.edu.aumpg.dersc.org

Surface Modification and Surface Chemistry Applications via Grafting of Functional Groups

The functional groups present in this compound make it a prime candidate for the surface modification of various materials, enhancing properties such as hydrophilicity, biocompatibility, and chemical reactivity. The amino and hydroxyl groups can serve as anchoring points to graft the molecule onto surfaces.

For instance, the amino group allows for covalent attachment to materials with surfaces rich in carboxyl or epoxy groups. This is a common strategy for modifying the surfaces of polymers and other materials to improve their interaction with biological systems or to introduce new functionalities. While direct studies on this compound are not prevalent, research on similar molecules, such as the grafting of amino groups onto polyetheretherketone (PEEK), has been shown to improve hydrophilicity and cytocompatibility. researchgate.net The presence of hydroxyl groups further enhances the potential for surface modification, as they can react with various coupling agents or directly with specific substrates.

The grafting of such molecules can be confirmed and analyzed using techniques like X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the modified surface and water contact angle measurements to assess changes in hydrophilicity.

Development of Molecular Probes and Sensors

The structural motifs within this compound are analogous to those used in the design of fluorescent molecular probes and sensors. The electron-donating amino and hydroxyl groups in conjunction with the electron-withdrawing nitrile group can give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often exploited in the design of fluorescent sensors.

Although specific research on this compound as a molecular probe is not widely documented, the core structure is related to other known sensor molecules. For example, various benzonitrile (B105546) derivatives have been incorporated into larger systems to act as fluorescent probes. The development of "turn-on" fluorescent sensor arrays for amino acids has been demonstrated using cucurbituril-based systems, showcasing the utility of amino-functionalized aromatics in molecular recognition. rsc.org

Furthermore, BODIPY and porphyrin-based sensors have been developed for the recognition of amino acids and their derivatives. mdpi.com These complex sensors often incorporate functional groups that can selectively interact with analytes. The amino and hydroxyl groups of this compound could potentially be functionalized to create selective recognition sites for various ions or small molecules, leading to a detectable change in its fluorescent or colorimetric properties. The design of such probes often involves modifying the core fluorophore to modulate its emission wavelength and sensitivity. mdpi.com

Table 1: Potential Sensing Mechanisms Involving this compound Functionalities

Functional GroupPotential Sensing ApplicationPrinciple of Detection
Amino GroupDetection of aldehydes, ketones, or specific metal ionsFormation of Schiff bases or coordination complexes leading to a change in fluorescence or color.
Hydroxyl GroupspH sensing, detection of metal ions or boronic acidsProtonation/deprotonation or complexation affecting the electronic properties and fluorescent output.
Nitrile GroupCan be hydrolyzed or reduced to other functional groups for further sensor development.Transformation of the nitrile can alter the electronic nature of the molecule, impacting its spectroscopic properties.

This table represents hypothetical applications based on the chemical nature of the functional groups.

Utilization as Advanced Spectroscopic Reagents and Standards

In the field of spectroscopy, molecules with well-defined absorption and emission characteristics are valuable as reagents and standards. The aromatic nature of this compound, combined with its substituent groups, is expected to result in distinct spectroscopic signatures in UV-Vis and fluorescence spectroscopy.

The presence of multiple functional groups that can participate in hydrogen bonding and other intermolecular interactions would likely make the spectroscopic properties of this compound sensitive to its environment, such as the polarity of the solvent. This solvatochromic behavior could be exploited in studies of solvent effects or as a probe for the local environment in more complex systems.

Future Perspectives and Emerging Research Avenues for 2 Amino 4,5 Dihydroxybenzonitrile

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

The development of efficient and sustainable synthetic methodologies is paramount for the future availability and application of 2-Amino-4,5-dihydroxybenzonitrile. Current research on related compounds suggests several promising directions. The concept of atom economy, which emphasizes the maximization of atoms from reactants incorporated into the final product, will be a guiding principle in these explorations. numberanalytics.comrsc.org

Future synthetic strategies could focus on:

Catalytic Ammoxidation of Dihydroxybenzoic Acids: Drawing inspiration from processes for other aminobenzonitriles, a direct, one-step catalytic ammoxidation of 3,4-dihydroxybenzoic acid in the gas phase could be a highly atom-economical route. google.com Research would need to focus on developing novel catalysts, potentially supported boron phosphate (B84403) catalysts doped with transition metals, to achieve high selectivity and yield at optimal temperatures and pressures. google.com

Multi-component Reactions: One-pot, multi-component reactions are increasingly recognized for their efficiency and high atom economy. nanobioletters.comresearchgate.net A potential route could involve a three-component reaction of a suitable catechol derivative, an aldehyde, and a cyanide source, catalyzed by a base or a transition metal complex. scranton.eduresearchgate.net

Organocatalytic Synthesis: Organocatalysis offers a metal-free and often milder alternative to traditional catalytic systems. mdpi.com The development of specific organocatalysts for the amination and cyanation of catechol-derived precursors could lead to more environmentally benign synthetic pathways.

Flow Chemistry: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability. numberanalytics.com Exploring the synthesis of this compound using flow chemistry could lead to optimized reaction conditions and higher purity products.

A comparative look at potential synthetic precursors and their respective yields in related syntheses can provide a basis for future optimization studies.

Table 1: Potential Precursors and Related Synthetic Yields

Precursor/Related CompoundSynthetic MethodReported Yield (%)Reference
2-Amino-5-fluorobenzonitrile (B1271947)Condensation, Dehydration, AminolysisHigh google.com
2'-AminochalconesAldol Condensation76-95 researchgate.net
4,5-DihydroxyphthalonitrileFrom PyrocatecholNot specified researchgate.net
2-Amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrilesBase-catalyzed three-component reactionGood to Excellent scranton.edu

In-depth Investigations into Complex Reaction Dynamics and Pathways

A thorough understanding of the reaction kinetics and mechanisms governing the formation of this compound is crucial for process optimization and control. Future research should delve into the intricate details of the reaction pathways.

Key areas of investigation include:

Kinetic Studies: Systematic kinetic studies under various reaction conditions (temperature, pressure, catalyst loading, reactant concentrations) will be essential to determine the rate laws and activation energies. researchgate.net This data is fundamental for designing and scaling up industrial reactors.

Mechanistic Elucidation: A combination of experimental techniques and computational modeling can be employed to elucidate the reaction mechanism. For instance, in a potential base-catalyzed synthesis, it would be important to understand if the reaction proceeds via an initial aza-Michael addition followed by cyclization, a pathway observed in the synthesis of related quinolines. cardiff.ac.uk

Byproduct Formation: Identifying the pathways leading to the formation of byproducts is critical for improving the selectivity of the desired product. Characterizing these impurities will aid in developing purification strategies and modifying reaction conditions to minimize their formation.

Table 2: Factors Influencing Reaction Dynamics

FactorPotential Impact on Synthesis of this compoundResearch Focus
Catalyst Structure Activity, selectivity, and stabilityDevelopment of novel catalysts with well-defined active sites.
Solvent Effects Reaction rates and equilibrium positionScreening of various solvents to find the optimal medium.
Temperature and Pressure Reaction kinetics and product distributionOptimization of reaction conditions for maximum yield and selectivity.
Reactant Ratios Conversion and selectivityStoichiometric and non-stoichiometric studies to understand the reaction order.

Advancements in Computational Prediction and Rational Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties of molecules and guiding experimental work. nih.govnih.govanalis.com.myaalto.firesearchgate.net For this compound and its potential derivatives, computational approaches can accelerate the discovery of new materials with desired functionalities.

Future research in this area will likely involve:

Molecular Modeling and Property Prediction: DFT calculations can be used to predict the geometric and electronic structure, spectroscopic properties (IR, UV-Vis), and reactivity parameters of this compound. analis.com.my This information can aid in its characterization and in understanding its potential applications.

Rational Design of Derivatives: By systematically modifying the structure of this compound in silico, it is possible to design new derivatives with tailored electronic, optical, or biological properties. mdpi.com For example, computational screening could identify derivatives with enhanced metabolic stability for potential pharmaceutical applications. mdpi.com

Docking Studies: If this compound or its derivatives are explored for biological activity, molecular docking studies can predict their binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. nih.gov

Table 3: Predicted Properties of a Related Compound (2-amino-4-chlorobenzonitrile) from DFT Studies

PropertyPredicted Value/CharacteristicSignificance for this compound ResearchReference
Bond Lengths (C≡N, C-N) Shorter than theoretical values due to conjugationProvides a benchmark for validating computational models of this compound. analis.com.my
Mulliken Charge Analysis Nitrogen atoms are highly negativeSuggests potential for nucleophilic activity, which can be explored for derivatization. analis.com.my
Reactivity Parameters Stable and less reactive, but with potential for electron transferGuides the design of reactions involving the compound as a building block. analis.com.my

Integration with Advanced Analytical Techniques for Real-time Reaction Monitoring and Process Optimization

The development of robust analytical methods is essential for quality control and process optimization in the synthesis of this compound. The integration of advanced analytical techniques will enable real-time monitoring and a deeper understanding of the reaction progress.

Future analytical advancements should focus on:

In-situ Reaction Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and High-Performance Liquid Chromatography (HPLC) can be employed to monitor the concentration of reactants, intermediates, and products in real-time. This allows for precise control over the reaction and immediate detection of any deviations.

Process Analytical Technology (PAT): The implementation of PAT principles will involve the use of online analytical tools to ensure the final product quality is built into the manufacturing process. This approach minimizes the need for extensive offline testing and can lead to more efficient and consistent production.

Advanced Characterization Techniques: The full characterization of this compound and its derivatives will require a suite of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, to confirm their structure and purity. The synthesis of a related compound, (E)-2-(2,4-Dihydroxybenzylideneamino)benzonitrile, was confirmed using X-ray analysis, highlighting the importance of such techniques. nih.gov

The application of these advanced analytical methods will not only ensure the quality of the synthesized this compound but also provide valuable data for refining synthetic protocols and understanding reaction mechanisms.

Q & A

Q. How to design SAR studies for pharmacological evaluation of derivatives?

  • Framework :

Core Modifications : Vary substituents at positions 4 and 5 (e.g., -OH, -Cl, -F).

Assay Selection : Test in vitro (enzyme inhibition) and in vivo (toxicity in zebrafish models).

Data Integration : Use PCA to correlate substituent electronegativity with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.